molecular formula C11H15BrO B14624645 2-Bromo-6-butyl-4-methylphenol CAS No. 58519-58-7

2-Bromo-6-butyl-4-methylphenol

Cat. No.: B14624645
CAS No.: 58519-58-7
M. Wt: 243.14 g/mol
InChI Key: BVGKCTYCEFNBBZ-UHFFFAOYSA-N
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Description

2-Bromo-6-butyl-4-methylphenol is an organic compound that belongs to the class of phenols, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-butyl-4-methylphenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 6-butyl-4-methylphenol using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may employ similar bromination techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-butyl-4-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-6-butyl-4-methylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the phenol group.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-butyl-4-methylphenol involves its interaction with biological molecules through its hydroxyl and bromine substituents. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding processes. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological effects .

Properties

CAS No.

58519-58-7

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

2-bromo-6-butyl-4-methylphenol

InChI

InChI=1S/C11H15BrO/c1-3-4-5-9-6-8(2)7-10(12)11(9)13/h6-7,13H,3-5H2,1-2H3

InChI Key

BVGKCTYCEFNBBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC(=C1)C)Br)O

Origin of Product

United States

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